An In-depth Technical Guide to 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (CAS 39515-47-4): Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (CAS 39515-47-4): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, also known as 3-phenoxybenzaldehyde cyanohydrin, a key chemical intermediate in the synthesis of several commercially important pyrethroid insecticides. This document delves into its chemical and physical properties, provides detailed synthetic protocols, outlines methods for its analytical characterization, and discusses its toxicological profile and safe handling procedures. The information presented herein is intended to be a valuable resource for chemists, researchers, and professionals involved in the fields of agrochemical synthesis, drug development, and organic chemistry.
Chemical Identity and Physicochemical Properties
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is an organic compound characterized by a nitrile and a hydroxyl group attached to the same carbon, which is further bonded to a 3-phenoxyphenyl moiety.[1] Its chemical structure is a cornerstone for the synthesis of a range of synthetic pyrethroids.[2]
Chemical Structure
Caption: Synthetic pathway from 3-phenoxybenzaldehyde to pyrethroid insecticides.
Synthesis and Purification
The most common method for the synthesis of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is the reaction of 3-phenoxybenzaldehyde with a cyanide source. [3]This reaction is a classic example of a cyanohydrin formation.
Experimental Protocol: Synthesis
The following protocol is adapted from a one-pot synthesis of cypermethrin, detailing the in situ formation of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile. [4] Materials:
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3-Phenoxybenzaldehyde
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Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
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Solvent (e.g., a mixture of water and an organic solvent like tetrahydrofuran or dichloromethane)
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Acid (for neutralization/workup, e.g., acetic acid)
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Organic solvent for extraction (e.g., isopropyl ether, dichloromethane)
Procedure:
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Reaction Setup: In a well-ventilated fume hood, a solution of 3-phenoxybenzaldehyde in an appropriate organic solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cyanide Addition: A solution of sodium or potassium cyanide in water is added dropwise to the stirred solution of the aldehyde at a controlled temperature (typically between 0-15 °C). [4][5]3. Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure the complete consumption of the starting aldehyde. The reaction is typically complete within 1-2 hours. [4][5]4. Workup: Upon completion, the reaction mixture is poured into a mixture of ice, water, and a weak acid (e.g., acetic acid) to neutralize any excess cyanide and quench the reaction. [5]5. Extraction: The aqueous phase is extracted multiple times with an organic solvent (e.g., isopropyl ether or dichloromethane). [4][5]6. Washing and Drying: The combined organic phases are washed with water and brine, then dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
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Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile.
Purification
The crude product can be purified by several methods, including recrystallization or by forming a bisulfite adduct.
Recrystallization Protocol:
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Dissolve the crude product in a minimum amount of hot ethanol.
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold ethanol.
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Dry the purified crystals under vacuum.
Purification via Bisulfite Adduct:
An alternative purification method involves the formation of a crystalline bisulfite adduct by reacting the crude product with an aqueous solution of sodium bisulfite. [3]This adduct can be isolated by filtration and then decomposed by treatment with a base to regenerate the purified cyanohydrin.
Analytical Characterization
The identity and purity of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the range of δ 7.0-7.5 ppm. The benzylic proton (CH-OH) would appear as a singlet, and the hydroxyl proton signal would be a broad singlet, with its chemical shift being concentration and solvent-dependent.
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¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons between δ 110-160 ppm. The carbon of the nitrile group (CN) is expected in the region of δ 115-125 ppm, and the carbon bearing the hydroxyl and nitrile groups (CH-OH) would appear around δ 60-70 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (O-H) stretching vibration.
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Mass Spectrometry (MS): Mass spectrometric analysis, typically using Gas Chromatography-Mass Spectrometry (GC-MS), would show the molecular ion peak [M]⁺ at m/z 225, corresponding to the molecular weight of the compound.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): Purity analysis can be performed using reversed-phase HPLC with a C18 column. A suitable mobile phase would be a gradient or isocratic mixture of acetonitrile and water, with UV detection at a wavelength where the aromatic rings absorb (e.g., 220-280 nm).
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Gas Chromatography (GC): GC analysis can also be employed for purity assessment. However, it is important to note that cyanohydrins can be thermally labile and may decompose in the hot GC inlet. Therefore, a cool-on-column injection or a derivatization step might be necessary for accurate quantification. A non-polar capillary column (e.g., DB-5 or equivalent) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be appropriate.
Toxicology and Safety
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is a toxic compound and should be handled with appropriate safety precautions.
GHS Hazard Statements:
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H301: Toxic if swallowed.
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H310: Fatal in contact with skin.
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H314: Causes severe skin burns and eye damage.
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H331: Toxic if inhaled.
Precautionary Statements:
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P260: Do not breathe dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is a fundamentally important intermediate in the synthesis of a significant class of pyrethroid insecticides. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals in the agrochemical and pharmaceutical industries. This technical guide provides a detailed and practical resource to support these endeavors, emphasizing both scientific integrity and safety.
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